molecular formula C14H26O2 B14716561 3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane CAS No. 22454-95-1

3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14716561
CAS No.: 22454-95-1
M. Wt: 226.35 g/mol
InChI Key: SIVKADKAIOIGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethyl-9-methyl-1,5-dioxaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with diols under acidic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane
  • 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
  • 3,9-Diazaspiro[5.5]undecane

Uniqueness

3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions and properties are required .

Properties

CAS No.

22454-95-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

3,3-diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C14H26O2/c1-4-13(5-2)10-15-14(16-11-13)8-6-12(3)7-9-14/h12H,4-11H2,1-3H3

InChI Key

SIVKADKAIOIGMA-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2(CCC(CC2)C)OC1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.